molecular formula C13H21NO2 B8679703 2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine

2-(2-Ethyl-5-methoxyphenoxy)-N,N-dimethylethanamine

Cat. No. B8679703
M. Wt: 223.31 g/mol
InChI Key: UYNNZNKOKPRSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07045652B2

Procedure details

To a solution of 3-ethyl-5-methoxy-phenol (103.8 g, 682 mmol) in tetrahydrofuran (490 mL) was added a mixture of potassium hydroxide (75.8 g, 887 mmol), potassium carbonate (235.7 g, 1.71 mol, powder form), and 1-chloro-2-dimethylamino-ethane hydrochloride (98.2 g, 682 mmol) followed by addition of toluene (1.10 L). The mixture was stirred at 75° C. for 28 hours. The reaction mixture was poured into ice-cold water (1.0 L). The organic layer was washed with water (1.0 L) and then twice with 1L of 1 M HCl. Saturated aqueous solution of sodium bicarbonate (1.2 L) was added to the combined aqueous extracts, the pH was adjusted to 11 with 30% sodium hydroxide solution (220 mL). The product was extracted from the aqueous phase with two 0.8 L portions of tert-butylmethylether. The combined organic extracts were concentrated to give 144.2 g (91% yield) of [2-(2-ethyl-5-methoxy-phenoxy)-ethyl]-dimethyl-amine as a yellow oil.
Quantity
103.8 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
75.8 g
Type
reactant
Reaction Step Two
Quantity
235.7 g
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5](O)[CH:6]=[C:7](OC)[CH:8]=1)[CH3:2].[OH-:12].[K+].[C:14](=[O:17])([O-])[O-].[K+].[K+].Cl.Cl[CH2:22][CH2:23][N:24]([CH3:26])[CH3:25]>O1CCCC1.C1(C)C=CC=CC=1>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([O:17][CH3:14])=[CH:7][C:8]=1[O:12][CH2:22][CH2:23][N:24]([CH3:26])[CH3:25])[CH3:2] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
103.8 g
Type
reactant
Smiles
C(C)C=1C=C(C=C(C1)OC)O
Name
Quantity
490 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
75.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
235.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
98.2 g
Type
reactant
Smiles
Cl.ClCCN(C)C
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
1.1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water (1.0 L)
ADDITION
Type
ADDITION
Details
Saturated aqueous solution of sodium bicarbonate (1.2 L) was added to the combined aqueous extracts
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the aqueous phase with two 0.8 L portions of tert-butylmethylether
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C)C1=C(OCCN(C)C)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 144.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.